molecular formula C19H34O5 B8265773 Diethyl 8-oxopentadecanedioate

Diethyl 8-oxopentadecanedioate

Cat. No.: B8265773
M. Wt: 342.5 g/mol
InChI Key: DVVBZMINWHDCEI-UHFFFAOYSA-N
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Description

Diethyl 8-oxopentadecanedioate is an organic compound with the molecular formula C23H42O5 It is a diester derivative of pentadecanedioic acid, featuring two ethyl ester groups and a ketone functional group at the eighth carbon position

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 8-oxopentadecanedioate can be synthesized through a multi-step organic synthesis process. One common method involves the esterification of pentadecanedioic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification. The resulting diethyl pentadecanedioate is then subjected to oxidation using an oxidizing agent like potassium permanganate or chromium trioxide to introduce the ketone functional group at the eighth carbon position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of advanced catalysts and purification techniques, such as distillation and recrystallization, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Diethyl 8-oxopentadecanedioate undergoes several types of chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids.

    Reduction: The ketone group can be reduced to form secondary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ester groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols to form amides or other esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Amines, alcohols, or other nucleophiles in the presence of a base or acid catalyst.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of secondary alcohols.

    Substitution: Formation of amides or other esters.

Scientific Research Applications

Diethyl 8-oxopentadecanedioate has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Diethyl 8-oxopentadecanedioate involves its interaction with molecular targets such as enzymes and receptors. The ketone and ester functional groups play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include enzymatic catalysis, receptor binding, and signal transduction, depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Diethyl 2,2,14,14-tetramethyl-8-oxopentadecanedioate: A structurally similar compound with additional methyl groups.

    Pentadecanedioic acid: The parent compound without esterification or ketone functionalization.

    Bempedoic acid: A related compound with similar structural features and potential therapeutic applications.

Uniqueness

Diethyl 8-oxopentadecanedioate is unique due to its specific combination of ester and ketone functional groups, which confer distinct chemical reactivity and potential applications. Its structural properties make it a valuable compound for research and industrial purposes, differentiating it from other similar compounds.

Properties

IUPAC Name

diethyl 8-oxopentadecanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H34O5/c1-3-23-18(21)15-11-7-5-9-13-17(20)14-10-6-8-12-16-19(22)24-4-2/h3-16H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVVBZMINWHDCEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCCC(=O)CCCCCCC(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H34O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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